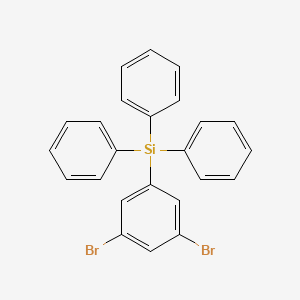(3,5-Dibromophenyl)triphenylsilane
CAS No.: 1030856-97-3
Cat. No.: VC2857580
Molecular Formula: C24H18Br2Si
Molecular Weight: 494.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1030856-97-3 |
|---|---|
| Molecular Formula | C24H18Br2Si |
| Molecular Weight | 494.3 g/mol |
| IUPAC Name | (3,5-dibromophenyl)-triphenylsilane |
| Standard InChI | InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H |
| Standard InChI Key | UYGFDYMFXPXXLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
(3,5-Dibromophenyl)triphenylsilane belongs to the class of organosilicon compounds, specifically arylsilanes. It contains a central silicon atom bonded to four aromatic rings, with one ring bearing two bromine atoms at the meta positions (3 and 5). This structural arrangement contributes to its unique chemical reactivity and physical properties .
The compound is also known by several synonyms including Benzene,1,3-dibromo-5-(triphenylsilyl)- and 3,5-Dibromotetraphenylsilane, and is commercially available under the product code DK449 .
Physical and Chemical Properties
(3,5-Dibromophenyl)triphenylsilane presents as a colorless liquid with a purity typically reaching 95% in commercial preparations. The presence of the bromine atoms on one of the phenyl rings provides sites for further chemical transformations, making this compound valuable in synthetic applications .
The table below summarizes the key physical and chemical properties of (3,5-Dibromophenyl)triphenylsilane:
| Property | Value |
|---|---|
| CAS Number | 1030856-97-3 |
| Molecular Formula | C₂₄H₁₈Br₂Si |
| Molecular Weight | 494.29 g/mol |
| Physical Appearance | Colorless liquid |
| Standard Purity | 95% |
| Storage Requirements | Well-closed container in cool, dry place |
The molecular structure features a tetrahedral arrangement around the silicon atom, which is typical for silicon compounds. The presence of three phenyl groups contributes to the compound's stability, while the 3,5-dibromophenyl moiety introduces potential for further chemical modifications through the reactive bromine sites.
Synthesis and Production
Manufacturing Processes
While the search results don't provide specific synthesis routes for (3,5-Dibromophenyl)triphenylsilane, similar organosilicon compounds are typically synthesized through Grignard or organolithium reactions. By analogy with related compounds like those described in the literature, the synthesis likely involves the reaction of triphenylsilyl chloride with a 3,5-dibromophenyl organometallic reagent under controlled conditions .
Commercial production of (3,5-Dibromophenyl)triphenylsilane appears to be established, with manufacturing capacities reaching approximately 1000 kg per month according to industrial sources .
Production Logistics
The production and distribution of (3,5-Dibromophenyl)triphenylsilane involve specific packaging and shipping considerations to maintain product integrity and safety. According to commercial suppliers, the compound is typically packaged in:
-
Fluoride bottles
-
Fluoride drums
-
Iron drums
-
Plastic drums
-
IBC tanks
Shipping methods include sea freight, air transport, and courier services for door-to-door delivery, with loading ports typically located in major Chinese cities including Beijing, Shanghai, and Hong Kong .
Applications in Chemical and Materials Industries
Silicone Production
(3,5-Dibromophenyl)triphenylsilane serves as an important raw material in the production of various silicone derivatives. The silicon-carbon bonds in this compound contribute to the development of silicone-based products with specialized properties. Specifically, it is used in the manufacturing of:
These silicone products find applications across numerous industries including automotive, construction, electronics, and personal care.
Coupling and Crosslinking Applications
One of the primary functions of (3,5-Dibromophenyl)triphenylsilane is as a coupling agent. In this role, it facilitates the bonding between organic and inorganic materials, which is particularly valuable in composite materials development .
Additionally, the compound serves as a crosslinking agent in polymer chemistry. The presence of the bromine atoms at the 3,5-positions of one phenyl ring provides reactive sites that can participate in crosslinking reactions, contributing to the formation of complex molecular networks with enhanced mechanical and thermal properties .
Structural Comparisons with Related Compounds
Crystal Structure Considerations
Future Research Directions
Expanded Applications Research
Further research into (3,5-Dibromophenyl)triphenylsilane might explore:
-
Its potential as a precursor for silicon-containing heterocycles
-
Applications in optoelectronic materials
-
Use in advanced composite materials
-
Role in developing specialized catalysts for organic transformations
The unique structural features of this compound make it a promising candidate for exploration in various fields of materials science and synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume